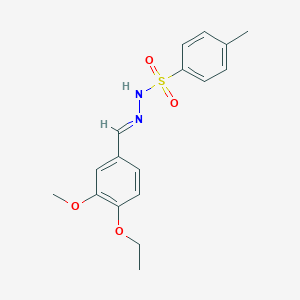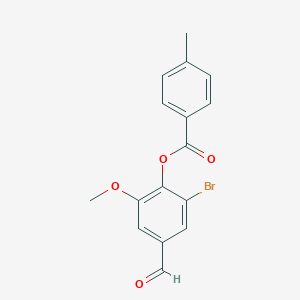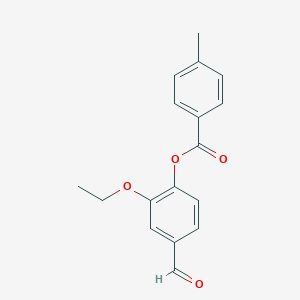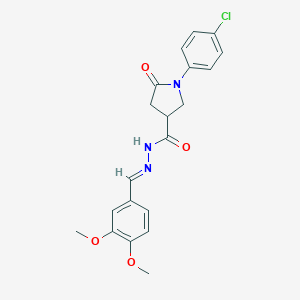
8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione, also known as ETP-46464, is a small molecule inhibitor that has shown potential in cancer treatment. It is a purine analog that inhibits the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine biosynthesis.
Wirkmechanismus
The mechanism of action of 8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione involves the inhibition of DHODH, which is a flavin-dependent enzyme that catalyzes the oxidation of dihydroorotate to orotate in the de novo pyrimidine biosynthesis pathway. This compound binds to the flavin adenine dinucleotide (FAD) cofactor of DHODH and inhibits its activity, leading to a decrease in pyrimidine synthesis and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have potent antiproliferative effects in cancer cells. In addition, it has been shown to induce apoptosis, inhibit angiogenesis, and affect the tumor microenvironment. This compound has also been shown to have immunomodulatory effects, which may enhance its anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and used in vitro and in vivo studies. It has shown promising results in preclinical studies against various types of cancer. However, this compound also has some limitations. Its mechanism of action is not fully understood, and its efficacy and safety in humans are still being evaluated.
Zukünftige Richtungen
There are several future directions for research on 8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione. One direction is to further elucidate its mechanism of action and identify potential biomarkers for predicting response to treatment. Another direction is to evaluate its efficacy and safety in clinical trials, both as a single agent and in combination with other anticancer therapies. Additionally, research on the immunomodulatory effects of this compound may lead to the development of new immunotherapy approaches for cancer treatment.
Synthesemethoden
8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione can be synthesized using a multistep process that involves the reaction of various reagents. The synthesis process involves the reaction of 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with phenylacetonitrile followed by the reaction with sodium ethoxide. The final product is obtained after further purification steps.
Wissenschaftliche Forschungsanwendungen
8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential in cancer treatment. DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA replication and cell proliferation. Inhibition of DHODH by this compound leads to a decrease in pyrimidine synthesis and ultimately cell death. This compound has shown promising results in preclinical studies against various types of cancer, including leukemia, lymphoma, and solid tumors.
Eigenschaften
IUPAC Name |
1,7-dibenzyl-8-ethylsulfanyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-3-29-21-23-19-18(25(21)14-16-10-6-4-7-11-16)20(27)26(22(28)24(19)2)15-17-12-8-5-9-13-17/h4-13H,3,14-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHWVXWNSZHGCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-nitro-N-[6-({2-[({4-nitrophenyl}carbonyl)amino]-1,3-benzothiazol-6-yl}methyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B400669.png)
![5-{[5-(4-Bromophenyl)-2-furyl]methylene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B400670.png)
![5-[4-(2,4-Dinitro-phenoxy)-3-methoxy-benzylidene]-pyrimidine-2,4,6-trione](/img/structure/B400671.png)
![2-ethoxyethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B400674.png)



![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B400682.png)
![5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-2-{[4-(2-phenylvinyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B400683.png)




![Methyl 4-[[6-[(4-ethoxycarbonylphenyl)carbamoyl]-1,3-benzothiazol-2-yl]carbamoyl]benzoate](/img/structure/B400693.png)